

Physical and chemical properties of p-tert-butylpropiophenone

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Compound of Interest

Compound Name: 4'-(tert-Butyl)propiophenone

Cat. No.: B1269827

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An In-depth Technical Guide to p-tert-Butylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of p-tert-butylpropiophenone, a substituted aromatic ketone. The information is curated to be a valuable resource for professionals in research and drug development, presenting key data, experimental context, and structural information.

Core Chemical Identity and Properties

p-tert-Butylpropiophenone, systematically named 1-(4-tert-butylphenyl)propan-1-one, is an organic compound with the chemical formula $C_{13}H_{18}O$.^[1] It belongs to the class of aromatic ketones, characterized by a propiophenone structure with a tert-butyl group substituted at the para position of the phenyl ring.

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Source
CAS Number	71209-71-7	[1]
Molecular Formula	C13H18O	[1]
Molecular Weight	190.28 g/mol	[1]
IUPAC Name	1-(4-tert-butylphenyl)propan-1-one	[1]
Synonyms	4'-(tert-Butyl)propiophenone, p-tert-Butylpropiophenone	[1]
Canonical SMILES	<chem>CCC(=O)C1=CC=C(C=C1)C(C)(C)C</chem>	[1]
InChI	InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3	[1]
InChIKey	AQNYEAINONORRY-UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Notes
Boiling Point	162 °C	
XLogP3	3.9	Computed
Hydrogen Bond Donor Count	0	Computed
Hydrogen Bond Acceptor Count	1	Computed

Note: Some physical properties are computed and should be considered as estimates.

Synthesis and Purification

The primary synthetic route to p-tert-butylpropiophenone is the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl_3).

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 1-(4-tert-butylphenyl)propan-1-one.

Materials:

- tert-Butylbenzene
- Propanoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension in an ice bath.

- Slowly add propanoyl chloride to the stirred suspension.
- After the addition of propanoyl chloride, add tert-butylbenzene dropwise from the dropping funnel, maintaining the temperature below 10 °C.
- Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



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Synthesis workflow for p-tert-butylpropiophenone.

Purification

The crude p-tert-butylpropiophenone can be purified by vacuum distillation or column chromatography.

- Vacuum Distillation: Given its boiling point, vacuum distillation is a suitable method for purifying the liquid product on a larger scale.
- Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a non-polar eluent system (e.g., a mixture of hexane and

ethyl acetate) can be employed.

Spectroscopic Characterization

The structure of p-tert-butylpropiophenone can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

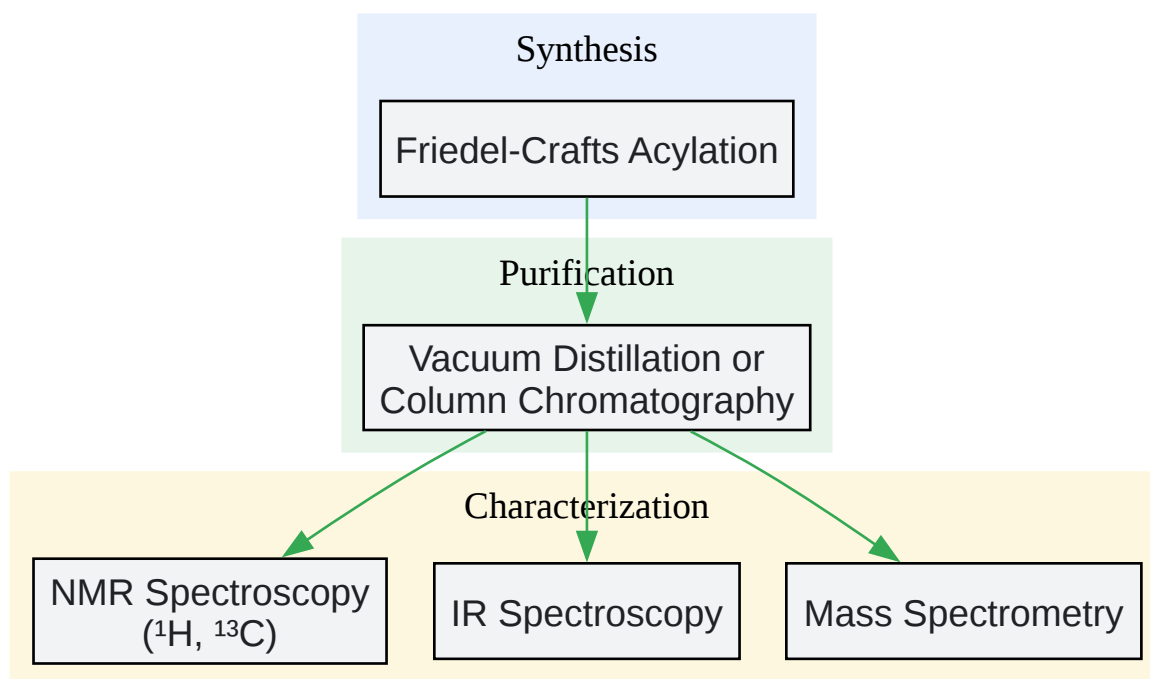
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group of the propanoyl moiety, and the tert-butyl group. The aromatic protons will likely appear as two doublets in the aromatic region due to the para-substitution. The ethyl group will present as a quartet and a triplet. The tert-butyl group will show a singlet corresponding to its nine equivalent protons.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the carbons of the ethyl group, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of p-tert-butylpropiophenone will exhibit characteristic absorption bands. A strong absorption band is expected in the region of $1670\text{--}1690\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretching of the aryl ketone. Other significant bands will include C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M^+) at m/z corresponding to the molecular weight of the compound (190.28 g/mol). Common fragmentation patterns for aromatic ketones include the loss of the ethyl group and the tert-butyl group, leading to characteristic fragment ions.



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Logical workflow for obtaining and characterizing p-tert-butylpropiophenone.

Chemical Reactivity and Stability

p-tert-Butylpropiophenone is a stable compound under normal laboratory conditions. Its reactivity is primarily centered around the ketone functional group and the aromatic ring.

- **Ketone Reactions:** The carbonyl group can undergo various reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents.
- **Aromatic Ring Reactions:** The aromatic ring can undergo further electrophilic substitution, although the carbonyl group is deactivating, directing incoming electrophiles to the meta position.

Biological and Pharmacological Profile

Currently, there is limited publicly available information on the specific biological activities or pharmacological profile of p-tert-butylpropiophenone. However, the propiophenone scaffold is

present in various biologically active molecules. For instance, some substituted propiophenone derivatives have been investigated for their potential as anticancer agents.

Given the presence of the tert-butyl group, a common motif in medicinal chemistry, p-tert-butylpropiophenone could be a subject of interest for further biological screening. The tert-butyl group can influence a molecule's lipophilicity and metabolic stability, which are important parameters in drug design.

It is important to note that while related compounds have shown biological activity, this does not directly imply that p-tert-butylpropiophenone will exhibit similar effects. Further research and experimental validation are necessary to determine its pharmacological relevance.

Conclusion

This technical guide has summarized the key physical and chemical properties of p-tert-butylpropiophenone. While comprehensive experimental data for some properties and its biological activity are not readily available, this document provides a foundational understanding of the compound's identity, synthesis, and characterization. For researchers and professionals in drug development, p-tert-butylpropiophenone represents a simple aromatic ketone that could serve as a starting point for the synthesis of more complex molecules with potential biological applications. Further investigation into its pharmacological profile is warranted to fully understand its potential in medicinal chemistry.

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References

- 1. 4'-(tert-Butyl)propiophenone | C₁₃H₁₈O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]
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